1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a heterocyclic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a benzyl group at the first position and a thiophene ring at the second position. The molecular formula is C18H14N2S, and it has a molecular weight of 290.38 g/mol.
Mechanism of Action
Target of Action
1-Benzyl-2-thiophen-2-ylbenzimidazole, a benzimidazole derivative, is known to interact with various targets in the body. Benzimidazoles are known to be potent inhibitors of various enzymes . .
Mode of Action
Benzimidazoles are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
Benzimidazoles are known to interact with various enzymes involved in a wide range of therapeutic uses .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazoles are known to exhibit a wide range of biological activities .
Action Environment
The stability and bioavailability of benzimidazole compounds are known to be excellent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with aldehydes, acyl chloride, carboxylic acids, or esters under acidic conditions. Another method includes the use of copper catalysts, N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound.
Scientific Research Applications
1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and electronic materials.
Comparison with Similar Compounds
1-benzyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the second position, which can alter their chemical and biological properties.
Thiophene-Substituted Benzimidazoles: Compounds with thiophene rings, similar to this compound, which can enhance their electronic and structural characteristics
Properties
IUPAC Name |
1-benzyl-2-thiophen-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-18(20)17-11-6-12-21-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRECDBQGFVCOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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